molecular formula C21H20N4OS2 B2846469 Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897467-92-4

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2846469
CAS No.: 897467-92-4
M. Wt: 408.54
InChI Key: UOLAAITVVGAOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a benzothiazole-piperazine hybrid molecule characterized by a central piperazine ring linked to two benzothiazole moieties. The compound is synthesized via nucleophilic substitution and acylation reactions, as outlined in related protocols . Its structural complexity and dual benzothiazole motifs position it as a candidate for anticancer and CNS-targeted drug development.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-2-14-7-8-16-18(13-14)28-21(23-16)25-11-9-24(10-12-25)20(26)19-22-15-5-3-4-6-17(15)27-19/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLAAITVVGAOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with various reagents. For instance, the synthesis can start with the reaction of 2-aminothiophenol with esters like ethyl cyanoacetate to form benzothiazole derivatives. These derivatives can then undergo further reactions, such as coupling with piperazine derivatives, to form the final compound .

Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce reaction times .

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common reagents for these reactions include acids, bases, and solvents like ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

The molecular formula of Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is C₁₈H₁₈N₂OS, with a molecular weight of approximately 318.42 g/mol. The compound features a benzothiazole core, characterized by a heterocyclic structure containing both sulfur and nitrogen atoms, which imparts significant biological activity.

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic effects. Its inhibitory action against DprE1 makes it a candidate for developing new anti-tubercular drugs. Additionally, its broad-spectrum biological activities suggest potential applications in treating various diseases .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it valuable in the development of new antibiotics. Studies have shown that it can effectively inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics .

Antifungal and Anticancer Properties

Research indicates that this compound also possesses antifungal and anticancer activities. Its ability to disrupt cellular processes in pathogenic fungi and cancer cells highlights its potential as a therapeutic agent in oncology and infectious disease treatment .

Material Science

In addition to its medicinal applications, this compound is utilized in material science for developing new polymers and materials. Its chemical properties allow it to act as a catalyst in various chemical reactions, enhancing the efficiency of synthetic processes .

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates studies on reaction mechanisms and the development of novel synthetic routes in organic chemistry .

Case Study 1: Anti-Tubercular Activity

A study focused on the synthesis and evaluation of this compound demonstrated its potent activity against Mycobacterium tuberculosis. The results indicated that the compound effectively inhibited DprE1, leading to reduced bacterial viability in vitro .

Case Study 2: Anticancer Research

In another investigation, researchers explored the anticancer properties of this compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that could be harnessed for therapeutic purposes .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. Molecular docking studies have shown that the compound can bind to protein receptors, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with analogs reported in the literature, focusing on substituents, molecular weight (MW), and analytical data.

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Analytical Data (NMR, MS) Reference
Target Compound 6-Ethylbenzothiazole, piperazine-methanone linker ~466.6 (calculated) Not explicitly reported; inferred from analogs -
5i () 4,5-Diphenyl-1,2,4-triazol-3-ylthio group 593.17 ¹H-NMR: δ 8.20–6.80 (Ar-H), 13C-NMR: 169.7 (C=O)
5j () Benzothiazole-thiomethyl triazole 507.10 EI-MS: 507.10; Anal. C 54.42%, H 4.17%, N 19.31%
5k () Benzimidazole-thiomethyl triazole 490.13 ¹H-NMR: δ 8.50–6.80 (Ar-H); Anal. N 22.84%
4e () Dihydroisoquinoline, propoxy linkage 460.2 (ESI-MS) ¹³C-NMR: δ 162.16 (C=O); MS: 460.2 [M+H]⁺
15 () Chloroacetyl-piperazine-benzothiazole ~353.8 (calculated) ¹H-NMR: δ 7.80–7.20 (Ar-H); Yield: 0.28 g
11a () Urea linker, fluorophenyl substituent 484.2 (ESI-MS) ESI-MS: 484.2 [M+H]⁺; Yield: 85.1%
Ethoxy Analog () 6-Ethoxybenzothiazole, isoxazole-methanone ~466.5 (calculated) Synonyms: 941869-25-6

Key Observations

Substituent Effects on Molecular Weight: Bulky substituents (e.g., 5i’s diphenyltriazole) increase MW (~593 vs. Smaller groups (e.g., 15’s chloroacetyl) lower MW (~354), enhancing solubility but possibly reducing target affinity .

Electronic and Steric Influences: The target’s 6-ethyl group balances lipophilicity and steric hindrance, contrasting with 5j’s thio-benzothiazole (electron-withdrawing) and 4e’s dihydroisoquinoline (planar aromatic system) . Ethoxy substitution () may improve metabolic stability compared to ethyl but reduce hydrophobic interactions .

Synthetic Accessibility: The target shares a common intermediate (2-azido-1-(4-benzothiazolylpiperazin-1-yl)ethanone) with analogs like 5i–5l, enabling scalable synthesis . Urea-linked derivatives () require multi-step alkylation, limiting yield efficiency .

Research Implications

  • Anticancer Potential: Compounds like 5i–5l exhibit anticancer activity, suggesting the target’s ethyl group may enhance tumor selectivity .
  • Thermodynamic Stability : Computational studies (–5) predict improved stability for ethyl vs. ethoxy analogs due to reduced polarity .

Biological Activity

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound belonging to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly against Mycobacterium tuberculosis.

Chemical Structure and Properties

The compound features a benzothiazole core, which is characterized by a heterocyclic structure containing both sulfur and nitrogen atoms. The molecular formula is C₁₈H₁₈N₂OS, and it possesses a molecular weight of approximately 318.42 g/mol. The key structural components include:

  • Benzothiazole moiety : Imparts biological activity.
  • Piperazine ring : Enhances solubility and bioavailability.

The primary target of this compound is the DprE1 enzyme in Mycobacterium tuberculosis. Inhibition of DprE1 disrupts the cell wall biosynthesis pathway, leading to impaired bacterial growth and survival. This mechanism positions the compound as a promising candidate for anti-tubercular therapies.

Antimicrobial Properties

Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds with similar structures demonstrate effectiveness against various bacteria and fungi. Specifically, the compound demonstrated notable activity against Staphylococcus aureus and several fungal strains .

Anticancer Activity

The compound's anticancer potential has been evaluated through cytotoxicity assays against several cancer cell lines, including A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma). Results indicated that it exhibited moderate to high cytotoxicity, suggesting potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest sufficient bioavailability for therapeutic applications. Studies indicate that the compound can effectively reach its target site, enhancing its efficacy against Mycobacterium tuberculosis.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antimycobacterial Activity : A study highlighted that derivatives of this compound showed promising results in inhibiting Mycobacterium tuberculosis, with IC50 values indicating effective concentrations for bacterial growth inhibition .
  • Cytotoxicity Evaluation : Another investigation focused on synthesizing various benzothiazole derivatives, revealing that certain analogs exhibited significant cytotoxic effects against multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .
  • In Silico Studies : Computational docking studies have been employed to understand the binding interactions between this compound and its biological targets, providing insights into its mechanism of action at the molecular level .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
SulfathiazoleSulfathiazoleAntimicrobial
RitonavirRitonavirAntiretroviral
AbafunginAbafunginAntifungal

These compounds share the benzothiazole core but differ in their substituents and specific activities, highlighting the uniqueness of this compound.

Q & A

Basic: What are the standard synthetic routes for Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step procedures:

  • Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with carboxylic acids or halides under reflux conditions .
  • Step 2: Introduction of the piperazine ring using coupling agents like carbodiimides (e.g., DCC) or via nucleophilic substitution reactions. For example, halogenated benzothiazole intermediates react with piperazine derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Step 3: Methanone linkage formation between the benzothiazole and piperazine moieties using carbonylating agents such as phosgene equivalents .

Key Optimization Factors:

  • Solvent choice (DMF or acetonitrile for high yields).
  • Catalysts (e.g., K₂CO₃ for SN2 reactions) .
  • Purification via column chromatography or recrystallization (ethanol/water mixtures) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm and aromatic protons at δ 7.0–8.5 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) signals at ~165–170 ppm and benzothiazole carbons .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 408.54 for C₂₁H₂₀N₄OS₂) .
  • Elemental Analysis: Matches calculated C, H, N, S percentages (e.g., C 58.15%, N 22.60%) .
  • Infrared (IR) Spectroscopy: Detects C=O stretches (~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Basic: How is the antimicrobial activity of this compound evaluated in preliminary studies?

Methodological Answer:

  • Assay Design:
    • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Zone of Inhibition: Agar disk diffusion assays with compound-loaded disks .
  • Key Findings:
    • Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity (MIC = 2–8 µg/mL) .
    • Piperazine-linked benzothiazoles exhibit broad-spectrum activity due to membrane disruption or enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.